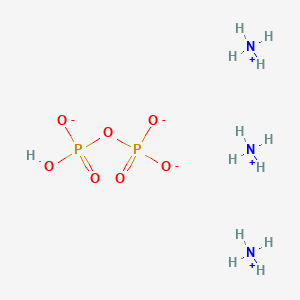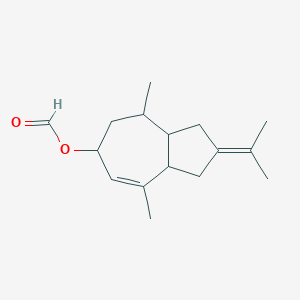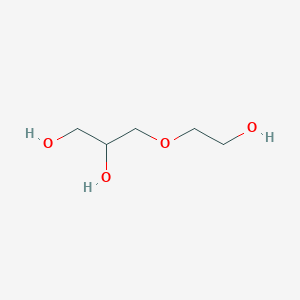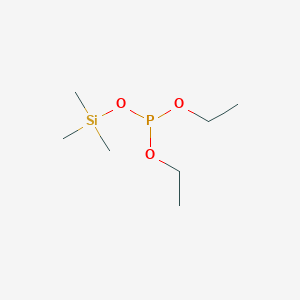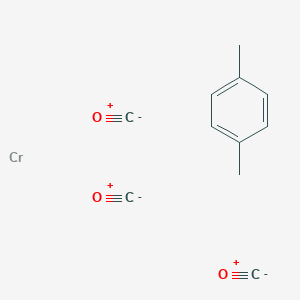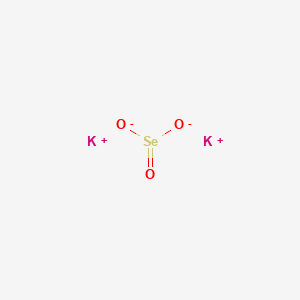
Potassium selenite
Vue d'ensemble
Description
Potassium selenite is a useful research compound. Its molecular formula is K2O3Se and its molecular weight is 205.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Energy Storage
Potassium selenite has been explored in the context of rechargeable potassium–selenium batteries, offering promising potential due to the abundance and low redox potential of potassium and the high electronic conductivity and volumetric capacity of selenium. However, challenges such as low reactive activity, shuttle effect, and volume expansion persist in these batteries (Huang et al., 2021).
Agricultural Biofortification
In agriculture, the application of selenium in the form of selenite and selenate has been studied for rice biofortification. Soil application of selenate was found to be more effective than selenite for enhancing shoot dry matter production and grain selenium accumulation. Foliar application of both selenate and selenite increased grain yield, suggesting potential for increasing selenium content in edible parts of crops (Boldrin et al., 2013).
Health Applications
this compound has been investigated in the context of cancer chemotherapy, particularly in liver cancer. Supplementation with selenite showed a significant effect in altering mineral content during hepatocarcinogenesis, suggesting its potential in cancer chemoprevention (Thirunavukkarasu & Sakthisekaran, 2003).
Environmental Applications
In environmental science, the use of this compound has been explored for in situ removal of selenium pollution. Potassium ferrate was used as an agent for removing selenium from aqueous media, showing high efficiency and dependence on factors like pH (Xu & Fu, 2020).
Mécanisme D'action
Target of Action
Potassium selenite, a form of selenium, is an essential trace element and antioxidant . It primarily targets the glutathione peroxidase enzyme , which plays a crucial role in preventing cellular damage by free radicals and reactive oxygen species . Selenium is also incorporated into many different selenoproteins, which serve various functions throughout the body .
Mode of Action
Selenium is first metabolized to selenophosphate and selenocysteine . This incorporation is genetically encoded through the RNA sequence UGA . The specialized tRNA is first bound to a serine residue, which is then enzymatically processed to a selenocysteyl-tRNA by selenocysteine synthase using selenophosphate as a selenium donor .
Biochemical Pathways
Selenium affects several biochemical pathways. It is involved in the synthesis of ethylene and jasmonic acid, enhancing the plant’s tolerance to selenite . Selenite exposure also alters primary metabolism, leading to increased amino acids and decreased TCA cycle metabolites . Furthermore, selenite suppresses the ubiquitin-proteasome pathway and induces the pentose phosphate pathway needed to maintain antioxidant metabolism .
Pharmacokinetics
The pharmacokinetics of selenite have been studied in various models. For instance, in a study with selenium-deficient ducklings, selenium plasma concentrations were obtained following oral administration of sodium selenite at different doses . A population pharmacokinetic model was constructed, which described externally administered selenite with a baseline component for endogenous selenium levels .
Result of Action
The primary result of selenium’s action is its antioxidative effect at the cell membrane against hydrogen peroxide and lipoperoxides . This effect is related to the enzymatic activity of glutathione peroxidases, which contain selenocysteine . Moreover, selenite-induced oxidative stress necessitates the reconfiguration of metabolic pathways to overcome the consequences of mitochondrial oxidative stress .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, selenium is ubiquitously present in soil in various chemical forms, but there is a great variation between different geographical areas . It is taken up by plants and via feed distributed in the tissues of food-producing animals . In areas with low levels of selenium in the soil, feed is supplemented to prevent development of deficiency syndrome in domestic animals .
Safety and Hazards
Potassium selenite may cause damage to organs through prolonged or repeated exposure. It is toxic if swallowed or inhaled . It can cause short term effects such as irritation and burning of the eyes, nose, throat, and lungs. Long term effects could include damage to a developing fetus, the reproductive organs, and damage to the liver/kidneys .
Orientations Futures
There is ongoing research into the role of selenium in various pathologies, including cancer, diabetes, Alzheimer’s disease, mental disorders, cardiovascular disorders, fertility impairments, inflammation, and infections . There is also interest in the potential use of selenium nanoparticles in nanotechnology .
Analyse Biochimique
Biochemical Properties
Potassium selenite participates in numerous biochemical reactions. It has pro-oxidant properties and can be assimilated into selenocysteine, which can replace cysteine to yield malformed selenoproteins . It also reacts with thiols, generating reactive oxygen species (ROS) such as superoxide anion (O2−), hydroxyl radical (OH−), and hydrogen peroxide (H2O2) .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It induces the rapid formation of mitochondrial superoxide, leading to decreased aconitase activity and involvement of the alternative oxidase pathway . It also alters primary metabolism, as observed by the increased amino acids and decreased tricarboxylic acid (TCA) cycle metabolites .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules and its effects on gene expression. It is suggested that the sulfur assimilation pathway is the primary reducing pathway involved in selenite reduction . Key genes associated with NAD(P)/FAD-dependent oxidoreductases and thioredoxin were significantly upregulated .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. High concentrations of selenite have adverse effects on microvasculature perfusion, permeability, and overall integrity within the first few days . Even at low concentrations, a long-term culture effect was observed, resulting in an increase in vascular permeability without any noticeable changes in morphology .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. The recommended doses for sodium selenite, a compound similar to this compound, vary between 0.01 and 0.08 mg Se4+/kg body weight for the preparations used in medicated feed in various animals .
Metabolic Pathways
This compound is involved in several metabolic pathways. It necessitates the reconfiguration of metabolic pathways to overcome the consequences of mitochondrial oxidative stress in root tissue . It also induces the pentose phosphate pathway needed to maintain antioxidant metabolism .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It is taken up by plants through sulfate transporters and then reduced to selenite . It is also taken in plants by phosphate transporters in the form of anions by a metabolically-dependent active process .
Subcellular Localization
Most of the absorbed selenite or similar compounds is distributed in the cell wall of the treated plants .
Propriétés
IUPAC Name |
dipotassium;selenite | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2K.H2O3Se/c;;1-4(2)3/h;;(H2,1,2,3)/q2*+1;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNGFNLJMTFPHBS-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Se](=O)[O-].[K+].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
K2SeO3, K2O3Se | |
| Record name | POTASSIUM SELENITE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4329 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60908912 | |
| Record name | Dipotassium selenite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60908912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10431-47-7 | |
| Record name | POTASSIUM SELENITE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4329 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Selenious acid, potassium salt (1:2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010431477 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Selenious acid, potassium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dipotassium selenite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60908912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Potassium selenite | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.814 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(1R,4S)-7-bicyclo[2.2.1]hept-2-enyl]acetamide](/img/structure/B78940.png)


